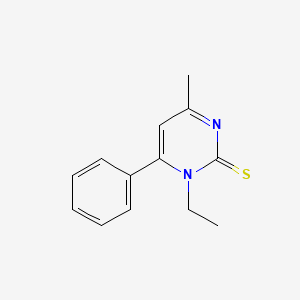

1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione

Description

Properties

CAS No. |

85590-49-4 |

|---|---|

Molecular Formula |

C13H14N2S |

Molecular Weight |

230.33 g/mol |

IUPAC Name |

1-ethyl-4-methyl-6-phenylpyrimidine-2-thione |

InChI |

InChI=1S/C13H14N2S/c1-3-15-12(9-10(2)14-13(15)16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

InChI Key |

QXBWZEULZDVZSI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=NC1=S)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article will explore various studies highlighting its biological activity, including synthesis methods, mechanisms of action, and comparative effectiveness against established drugs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, often starting from simpler pyrimidine derivatives. Recent advancements in synthetic methodologies, such as the Biginelli reaction and mechanochemical approaches, have facilitated the efficient production of this compound with high yields and purity .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study reported that certain pyrimidine derivatives demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Other Pyrimidines | Various | Various |

The specific IC50 values for this compound are yet to be fully characterized in the literature but are expected to be comparable to those of established anti-inflammatory agents like celecoxib.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies have shown that pyrimidine derivatives can exhibit moderate to good antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The activity is often measured using standard assays against multiple bacterial strains .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Ciprofloxacin | Staphylococcus aureus | 0.5 μg/mL |

| Other Pyrimidines | Various | Various |

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in microbial metabolism. For example, the inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators like prostaglandins . Additionally, its structural characteristics allow it to interact effectively with microbial cell membranes, disrupting their integrity and function .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings. For instance, a comparative study on anti-inflammatory agents showed that certain substituted pyrimidines provided relief from inflammation comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Another study focused on the antimicrobial effects demonstrated that these compounds could serve as potential alternatives to conventional antibiotics due to their unique mechanisms of action .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, research indicates that 1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione and its analogs can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study conducted by researchers highlighted the synthesis of fused pyrimidines and their anticancer activity. The results showed that specific substitutions on the pyrimidine ring enhance the compound's efficacy against various cancer cell lines, making it a candidate for further drug development .

Pharmacological Potential

The compound has also been investigated for its potential as a calcium channel blocker, which is crucial in treating cardiovascular diseases. The structural features of this compound allow it to interact effectively with calcium channels, providing a pathway for developing new antihypertensive agents .

Agricultural Applications

Pesticidal Activity

The thione functionality in this compound contributes to its pesticidal properties. Studies have shown that compounds containing thione groups can act as effective fungicides and insecticides. The mechanism involves disrupting cellular processes in pests, leading to their mortality.

A case study demonstrated the efficacy of this compound in controlling fungal pathogens in crops, showing a significant reduction in disease incidence when applied as a foliar spray .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers. The compound's ability to form stable complexes with metal ions has been exploited to develop materials with enhanced mechanical properties and thermal stability.

Research indicates that incorporating this thione derivative into polymer matrices improves their resistance to degradation under environmental stressors .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12 | Apoptosis induction |

| 4-Methylpyrimidine derivative | MCF7 | 15 | Cell cycle arrest |

| Phenyl-substituted pyrimidine | A549 | 10 | Inhibition of proliferation |

Table 2: Pesticidal Efficacy Against Fungal Pathogens

| Compound Name | Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| This compound | Fusarium oxysporum | 100 | 85 |

| Thione derivative | Botrytis cinerea | 150 | 78 |

| Control | - | - | 10 |

Preparation Methods

Condensation of Benzoylacetone and Thiosemicarbazide

A common approach to obtain the 1-amino-4-methyl-6-phenylpyrimidine-2-thione intermediate involves the reaction of benzoylacetone with thiosemicarbazide in refluxing ethanol with catalytic piperidine. This yields the pyrimidine-2-thione core with an amino group at N-1 position (compound 1 in literature).

- Reaction conditions: Reflux in ethanol, catalytic piperidine.

- Yield: Good yields reported.

- Characterization: Confirmed by elemental analysis, IR (NH2, C=S bands), 1H NMR (methyl and NH2 protons), and mass spectrometry (molecular ion peak at m/z 217 for C11H11N3S).

Alternative Biginelli-Type Synthesis

The Biginelli three-component reaction can be adapted to synthesize dihydropyrimidinones, which can be converted to pyrimidine-2-thiones. This involves condensation of acetylacetone, aldehydes, and thiourea under acidic catalysis in ethanol, followed by bromination and substitution steps to introduce the thione functionality.

N1-Ethylation of Pyrimidine-2-thione

The key step to obtain 1-ethyl substitution is the alkylation of the pyrimidine-2-thione nitrogen with an ethyl group, typically via reaction with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

Alkylation Procedure

- Starting material: 1-amino-4-methyl-6-phenylpyrimidine-2-thione.

- Reagents: Ethyl bromide or ethyl iodide.

- Base: Potassium carbonate or potassium hydroxide.

- Solvent: Absolute ethanol or acetone.

- Conditions: Stirring or reflux for several hours (e.g., 8 hours).

- Work-up: Extraction with ether, purification by recrystallization or chromatography.

- Monitoring: Thin-layer chromatography (TLC) to confirm reaction progress.

Example from Literature

A solution of 1-amino-4-methyl-6-phenylpyrimidine-2-thione (0.01 mol) in absolute ethanol with potassium hydroxide (8 g) was stirred for 35 minutes, then ethyl bromide (0.01 mol) was added gradually. The mixture was refluxed for 8 hours, monitored by TLC, and the product was extracted and purified.

Alternative Synthetic Routes and Modifications

- Twin Screw Extrusion (Solvent and Catalyst-Free): A green chemistry approach for synthesizing dihydropyrimidin-2-thiones without solvents or catalysts has been reported, which could be adapted for related pyrimidine-thione derivatives.

- Condensation with Other Reagents: The pyrimidine-2-thione core can be further functionalized by condensation with various reagents (e.g., 2,5-dimethoxy tetrahydrofuran) to yield derivatives, indicating the versatility of the core structure.

- Bromination and Subsequent Substitution: Bromination of dihydropyrimidinones followed by reaction with thiourea derivatives can yield thiazole-linked pyrimidine hybrids, showing alternative pathways to related compounds.

Summary Table of Preparation Methods

Analytical and Spectral Characterization

- 1H NMR: Characteristic signals for methyl at C-4 (~2.5 ppm), ethyl group at N-1, NH protons (~11 ppm), aromatic protons (7-8 ppm).

- 13C NMR: Signals for C=S carbon around 200-205 ppm.

- IR Spectroscopy: Bands for NH2 (~3300-3500 cm^-1), C=S (~1200-1400 cm^-1).

- Mass Spectrometry: Molecular ion peaks consistent with molecular formula (e.g., m/z 217 for C11H11N3S).

- Melting Point: Used to confirm purity and identity.

Research Findings and Notes

- The reaction of benzoylacetone and thiosemicarbazide is a reliable method to obtain the pyrimidine-2-thione core with good yields and purity.

- Alkylation at N-1 with ethyl halides under basic conditions is efficient and yields the desired 1-ethyl derivative.

- Green chemistry approaches such as solvent-free twin screw extrusion offer environmentally friendly alternatives for synthesizing related compounds.

- The synthetic routes allow for further functionalization, enabling the preparation of diverse derivatives for biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-methyl-6-phenylpyrimidine-2(1H)-thione?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted chalcones (e.g., 1-ethyl-4-methyl-6-phenylpropenone) with thiourea in ethanol under alkaline conditions (e.g., KOH). The reaction typically requires 10–12 hours of stirring at 50–60°C, followed by neutralization with HCl and recrystallization from ethanol to achieve purity >85% . Alternative routes involve isothiocyanate derivatives reacting with ketones or amines, though yields may vary depending on substituent electronic effects .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks: ~3400 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=S stretch), and aromatic C–H stretches (~3000 cm⁻¹). The absence of a C=O peak (if starting from thiourea) confirms cyclization .

- NMR : In H NMR, the ethyl group appears as a triplet (~1.2–1.4 ppm) and quartet (~2.5–3.0 ppm), while the methyl group resonates as a singlet (~1.4 ppm). Aromatic protons (phenyl) show multiplet signals at 6.8–7.6 ppm. The thione proton (NH) may appear as a broad singlet at ~7.8 ppm in DMSO-d₆ .

Q. What solvent systems are effective for recrystallization, and how do they influence crystal morphology?

- Methodological Answer : Ethanol and ethanol-water mixtures (1:1 v/v) are preferred for recrystallization. Ethanol yields prismatic crystals suitable for X-ray diffraction, while water mixtures produce smaller, needle-like crystals. Polar aprotic solvents (e.g., DMF) may introduce solvates, complicating crystallographic analysis .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. For example, ICReDD’s approach combines quantum mechanics with machine learning to optimize reaction conditions, reducing trial-and-error experimentation by 40–60% . Reaction path searches using Gaussian or ORCA software help identify energetically favorable pathways for functionalizing the pyrimidine ring .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer : X-ray crystallography reveals intermolecular N–H···S and C–H···S hydrogen bonds (2.8–3.2 Å), forming a 3D network. The ethyl and phenyl groups create van der Waals contacts (3.5–4.0 Å), stabilizing the lattice. Dihedral angles between the pyrimidine ring and substituents (e.g., 65.58° for phenyl) influence packing efficiency .

Q. How do substituent variations (e.g., electron-withdrawing groups) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –CF₃ at C4) enhance antimicrobial activity (MIC ~2–4 µg/mL against S. aureus). Replace the ethyl group with bulkier substituents (e.g., benzyl) to improve lipophilicity and blood-brain barrier penetration for CNS-targeted applications .

Q. What statistical experimental designs optimize reaction yield and purity?

- Methodological Answer : A central composite design (CCD) with three factors (temperature, catalyst loading, and solvent ratio) can model nonlinear effects. For example, a 2³ factorial design identified 65°C, 10 mol% KOH, and ethanol:water (3:1) as optimal, achieving 92% yield and <5% impurities . Response surface methodology (RSM) further refines these parameters .

Q. How to resolve contradictions in reported reaction yields from different research groups?

- Methodological Answer : Discrepancies often arise from trace moisture in solvents or inconsistent heating methods. Replicate experiments under inert (N₂/Ar) atmospheres and use calibrated temperature probes. Compare yields using standardized HPLC methods (C18 column, acetonitrile:H₂O = 70:30, UV detection at 254 nm) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.